Dimethyl furan-3,4-dicarboxylate

概要

説明

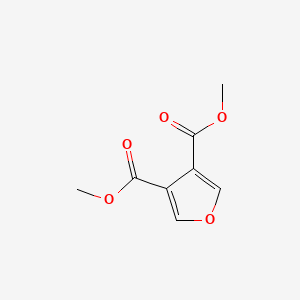

Dimethyl furan-3,4-dicarboxylate is an organic compound with the molecular formula C8H8O5. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and materials science. It is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl furan-3,4-dicarboxylate can be synthesized through several methods. One common method involves the reaction of furan-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates. This method involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of furan-3,4-dicarboxylic acid with methanol. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

Dimethyl furan-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furan-3,4-dicarboxylic acid.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include furan-3,4-dicarboxylic acid, furan-3,4-dicarboxylic alcohols, and various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis Applications

2.1 Synthesis of Polysubstituted Furans

DFDC serves as a precursor in the synthesis of polysubstituted furans. Recent studies have demonstrated that it can be effectively used in reactions involving sulfonium ylides to yield diverse furan derivatives with mono to tricarboxylate groups. These reactions typically yield moderate to good yields, showcasing DFDC's utility in expanding the furan chemical space .

2.2 Synthesis of Biologically Active Compounds

Furans are important pharmacophores in medicinal chemistry. DFDC has been utilized in the synthesis of various pharmaceutical intermediates due to its ability to undergo multiple transformations. For instance, derivatives of DFDC have shown potential as wood preservatives and mycocides . The compound's derivatives are also explored for their antibacterial and antifungal activities.

Material Science Applications

3.1 Thermosetting Resins

DFDC has been investigated as a component in bio-derived thermosetting resins. These resins are valued for their mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composites . The incorporation of DFDC into resin formulations enhances their performance while promoting sustainability through the use of bio-based materials.

3.2 Polymer Chemistry

In polymer chemistry, DFDC is utilized to synthesize polyesters and other polymeric materials. Its dicarboxylate functionality allows it to participate in polycondensation reactions, leading to the formation of high-performance polymers with desirable properties for various industrial applications.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents derived from DFDC through a multi-step synthetic route involving cyclization and functionalization reactions. The resulting compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting DFDC's potential in drug development .

Case Study 2: Development of Sustainable Coatings

Research focused on using DFDC-based resins for developing eco-friendly coatings. The study showed that coatings formulated with DFDC exhibited excellent adhesion properties and resistance to environmental degradation compared to traditional petroleum-based coatings. This application underscores the importance of DFDC in promoting sustainable practices within the coatings industry .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a precursor for polysubstituted furans; synthesis of biologically active compounds |

| Material Science | Component in thermosetting resins; used in polymer chemistry for high-performance polymers |

| Pharmaceuticals | Development of antimicrobial agents; intermediates for drug synthesis |

| Sustainable Coatings | Eco-friendly coating formulations with enhanced properties |

作用機序

The mechanism of action of dimethyl furan-3,4-dicarboxylate depends on the specific reactions it undergoes. In general, its reactivity is due to the presence of the ester functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

類似化合物との比較

Dimethyl furan-3,4-dicarboxylate can be compared with other similar compounds such as:

Dimethyl furan-2,5-dicarboxylate: Another furan derivative with similar reactivity but different substitution pattern.

Dimethyl terephthalate: A benzene derivative with similar ester functional groups but different aromatic core.

Dimethyl cyclohexane-1,4-dicarboxylate: A cyclohexane derivative with similar ester groups but different ring structure.

The uniqueness of this compound lies in its furan ring, which imparts specific reactivity and properties that are different from those of benzene or cyclohexane derivatives.

生物活性

Dimethyl furan-3,4-dicarboxylate (DMFDCA) is a compound of increasing interest due to its potential applications in various fields, including polymer synthesis and medicinal chemistry. This article reviews the biological activity of DMFDCA, focusing on its synthesis, properties, and effects observed in various studies.

DMFDCA is an ester derivative of furan dicarboxylic acid, characterized by the presence of two methoxycarbonyl groups at the 3 and 4 positions of the furan ring. Its molecular formula is , with a molecular weight of approximately 168.15 g/mol. The compound can be synthesized through various methods, including the reaction of dimethyl sulfonium acylmethylides with dialkyl acetylenedicarboxylates, yielding moderate to good yields depending on reaction conditions .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) |

|---|---|

| DMSO as solvent | 81 |

| Reaction without nitrogen | 70 |

| Reaction at 110 °C | 80 |

Antimicrobial Properties

Research indicates that DMFDCA exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds related to DMFDCA can disrupt bacterial cell membranes, leading to cell lysis. The exact mechanism is still under investigation but may involve interference with membrane integrity or function .

Endocrine Disruption Potential

A safety assessment of furan dicarboxylic acid esters, including DMFDCA, revealed that while many furan derivatives showed no significant endocrine activity, some exhibited moderate estrogenic effects under specific conditions . This suggests a need for further investigation into the hormonal interactions of DMFDCA.

Case Studies and Research Findings

- Polymer Synthesis : DMFDCA has been utilized in synthesizing polyesters, demonstrating favorable thermal properties and stability. A study compared various isomers of furandicarboxylic acids in polyester production, highlighting that DMFDCA-containing polyesters exhibited higher molecular weights compared to other isomers .

- Biosynthetic Pathways : Investigations into microbial production of dimethyl furan derivatives suggest that DMFDCA may be biosynthetically derived from polyketide pathways. This insight opens avenues for biotechnological applications in producing DMFDCA through fermentation processes .

- Toxicological Studies : In evaluating the toxicological profile of DMFDCA and its derivatives, researchers found minimal acute toxicity in standard assays. However, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment .

特性

IUPAC Name |

dimethyl furan-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVRCIAIDGNMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307502 | |

| Record name | dimethyl furan-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-33-1 | |

| Record name | 3, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl furan-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。